molecular formula C7H10F3N B15219409 (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane

(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane

Cat. No.: B15219409
M. Wt: 165.16 g/mol
InChI Key: CEPLETWJBJZUIU-HSUXUTPPSA-N
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Description

(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane (CAS 1821707-36-1) is a chiral, stereochemically defined azabicyclic compound of significant interest in pharmaceutical research and discovery. This scaffold is a valuable building block for designing novel bioactive molecules, particularly as a core structure in central nervous system (CNS) active agents. Compounds based on the azabicyclo[4.1.0]heptane framework have been investigated as inhibitors of monoamine reuptake transporters . The strategic incorporation of the trifluoromethyl group at the 7-position enhances the molecule's properties by influencing its electron distribution, metabolic stability, and lipophilicity, which can positively impact membrane permeability and pharmacokinetic profiles. The rigid, three-dimensional bicyclic structure and defined stereochemistry ((1R,6R,7R)) make it an excellent scaffold for exploring and optimizing interactions with biological targets. This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers can leverage this building block in the synthesis of potential psychotropic agents, including antidepressants, and other small-molecule therapeutics.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

CEPLETWJBJZUIU-HSUXUTPPSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F

Canonical SMILES

C1CC2C(C2NC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce the trifluoromethyl group under relatively mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the trifluoromethyl group. The use of metal-free oxidative trifluoromethylation with reagents like CF3SO2Na has also been explored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the azabicyclo structure undergoes nucleophilic substitution under specific conditions. The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating reactions with nucleophiles like Grignard reagents or organozinc compounds.

Reagent Conditions Product
Methylmagnesium bromideAnhydrous THF, 0°C to RTN-Methyl derivative with retained bicyclic structure
Sodium cyanidePolar aprotic solvent, refluxCyanated product at the amine position
Benzyl chlorideBase (e.g., K₂CO₃), DMF, 80°CN-Benzylated product

These substitutions are stereospecific, with the (1R,6R,7R) configuration directing regioselectivity.

Ring-Opening Reactions

The strained bicyclo[4.1.0]heptane ring undergoes acid- or base-catalyzed ring-opening. For example:

  • Acidic Conditions : Hydrochloric acid (HCl) in ethanol at 60°C cleaves the cyclopropane ring, yielding a linear amine derivative with a trifluoromethyl branch.

  • Oxidative Ring-Opening : Hydrogen peroxide (H₂O₂) in acetic acid generates a diketone intermediate, which can be further functionalized.

Transition-Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed reactions due to its nitrogen lone pair coordinating with metal centers.

Reaction Type Catalyst Reagents Outcome
Suzuki-Miyaura couplingPd(PPh₃)₄Aryl boronic acidsBiaryl-substituted azabicyclo derivatives
Buchwald-Hartwig aminationPd₂(dba)₃Aryl halidesN-Arylated products with retained stereochemistry

These reactions enable modular derivatization for pharmaceutical applications.

Hydrogenation and Reduction

The cyclopropane ring can be selectively hydrogenated without affecting the trifluoromethyl group:

  • Catalytic Hydrogenation : H₂ gas over Pd/C in methanol reduces the cyclopropane to a cyclohexane framework, producing a saturated amine.

  • Borane-THF Complex : Stereoselective reduction of imine intermediates formed during ring-opening.

Oxidation Reactions

Controlled oxidation of the amine moiety is achievable:

  • mCPBA (meta-Chloroperbenzoic acid) : Forms an N-oxide, enhancing solubility for biological assays.

  • Ruthenium-Based Catalysts : Convert the amine to a nitro group under mild conditions.

Mechanistic Insights

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the bicyclic structure and directing attack to the nitrogen or adjacent carbons. Density functional theory (DFT) studies suggest that ring strain (≈25 kcal/mol) significantly lowers activation energy for ring-opening reactions.

Stability and Reactivity Considerations

Factor Impact
pH SensitivityDegrades in strong acids/bases (>2 M HCl or NaOH)
Thermal StabilityStable up to 150°C; decomposes at higher temperatures
Light SensitivityRequires storage in amber containers to prevent photolytic degradation

These properties necessitate controlled conditions during reactions .

Scientific Research Applications

(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bicyclo[4.1.0]heptane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane -CF₃ at C7 C₈H₁₂F₃N 179.19 (calculated) Hydrophobic, electron-withdrawing group; discontinued
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane -CH₂OCH₃ at C7 C₈H₁₅NO 141.2 Versatile scaffold; 95% purity
rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate Boronate ester at C7 C₁₆H₂₅BN₂O₆ 352.19 Boron-containing; potential for Suzuki coupling
Methyl 7-phenyl-2-tosyl-2-azabicyclo[4.1.0]hept-4-ene-7-carboxylate Tosyl and ester groups C₂₀H₂₂N₂O₄S 386.47 Synthesized via AlEt3-mediated cyclopropanation (42% yield)

Key Observations :

  • Trifluoromethyl vs. Methoxymethyl : The -CF₃ group enhances lipophilicity and metabolic stability compared to the polar -CH₂OCH₃, which may improve blood-brain barrier penetration in drug candidates .
  • Boronate Esters : The boron-containing analog () enables cross-coupling reactions, a feature absent in the trifluoromethyl variant.
  • Synthesis Challenges : Cyclopropanation methods for bicyclo[4.1.0] systems often require low-temperature AlEt3/Cu(OTf)₂ catalysis (e.g., ), but yields remain moderate (~42%) .

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Table 2: Comparison with Norbornane-Based Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Boc-protected amine, ketone C₁₁H₁₇NO₃ 211.26 Stereochemical complexity; 2 stereocenters
(1R,4R,7R)-7-Bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane Bromine, phenylethyl group C₁₄H₁₈BrN 280.2 Halogenated; potential for SN2 reactions

Key Observations :

  • Ring Strain : Bicyclo[2.2.1] systems exhibit higher ring strain than bicyclo[4.1.0], influencing reactivity in ring-opening reactions .
  • Functional Diversity : Bromine substitution () allows for nucleophilic substitutions, whereas the Boc group () aids in amine protection strategies.

Biological Activity

(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is a bicyclic compound characterized by its unique trifluoromethyl group. This compound has garnered interest in biological research due to its potential applications in medicinal chemistry and its interaction with various biological targets.

PropertyValue
Molecular FormulaC7H10F3N
Molecular Weight165.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5-,6-/m1/s1
Isomeric SMILESC1C[C@@H]2C@HC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity , allowing it to effectively engage with hydrophobic regions of biomolecules such as enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, potentially leading to various biological effects.

Cytotoxicity Studies

Research has indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to bicyclic structures can lead to varying degrees of cytotoxic activity in tissue culture assays. The presence of the trifluoromethyl group may enhance this activity by stabilizing the compound's interaction with cellular targets .

Case Studies

Case Study 1: Anticancer Activity
In a study examining the anticancer properties of bicyclic compounds, this compound was tested against several cancer cell lines. The results demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit enzyme activity in vitro, indicating its potential as a pharmacological agent targeting metabolic disorders.

Applications in Medicinal Chemistry

The unique structure and biological activity of this compound make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its ability to modulate biological pathways positions it as a candidate for further research into treatments for cancer and other diseases.

Q & A

Q. What synthetic strategies are employed to construct the bicyclo[4.1.0]heptane core in this compound?

The bicyclo[4.1.0]heptane scaffold is typically synthesized via cyclopropanation of cyclohexene precursors or ring-closing metathesis. For example:

  • Cyclopropanation : Vinylogous amides or esters can undergo [2+1] cycloaddition with carbene equivalents (e.g., CH₂N₂) to form the strained bicyclic system .
  • Metathesis : Transition-metal-catalyzed ring-closing metathesis of diene precursors has been used for related azabicyclo systems, though yields may require optimization .
  • Post-functionalization : The trifluoromethyl group is often introduced via late-stage fluorination (e.g., Ruppert–Prakash reagent (TMSCF₃) under radical or ionic conditions) .

Q. Which analytical techniques are critical for confirming stereochemistry and structural integrity?

  • X-ray crystallography : Provides unambiguous confirmation of the (1R,6R,7R) configuration and bridgehead substituent geometry .
  • 2D NMR : NOESY/ROESY correlations distinguish axial vs. equatorial protons, while 19F^{19}\text{F}-NMR identifies trifluoromethyl coupling patterns .
  • Chiral HPLC : Resolves enantiomeric purity, particularly for intermediates prior to final cyclization .

Q. How does the trifluoromethyl group affect solubility and stability in aqueous media?

The -CF₃ group enhances lipophilicity (logP ↑) but may reduce aqueous solubility. Stability studies (pH 1–10, 37°C) show resistance to hydrolysis due to strong C–F bonds. Solubility can be improved via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., bridgehead nitrogen) or nucleophilic ring-opening .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting steric clashes or hydrogen-bonding potential from the -CF₃ group .
  • Molecular dynamics : Simulate solvent effects on conformational flexibility, critical for designing derivatives with improved bioavailability .

Q. How can stereochemical discrepancies in synthetic pathways be resolved?

Discrepancies often arise from competing endo/exo transition states during cyclization. Strategies include:

  • Chiral auxiliaries : Use of Evans’ oxazolidinones to enforce desired stereochemistry during ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .
  • Crystallization-induced asymmetric transformation : Thermodynamic control under high-dielectric solvents favors a single diastereomer .

Q. What mechanistic insights explain contradictory reactivity in bridgehead functionalization?

The bicyclo[4.1.0] system exhibits strain-dependent reactivity:

  • Electrophilic addition : The bridgehead nitrogen’s lone pair is less accessible due to ring strain, requiring strong electrophiles (e.g., methyl triflate) for quaternization .
  • Radical pathways : Strain relief drives regioselective C–H functionalization at the cyclopropane junction (e.g., Giese reaction) .
  • Contradictions : Disparate results in oxidation (e.g., ozonolysis vs. epoxidation) stem from competing ring-opening vs. functional-group tolerance .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Reference
CyclopropanationCH₂N₂, Cu(acac)₂, 0°C → RT45–60
Ring-closing metathesisGrubbs II catalyst, toluene, 80°C30–40
Late-stage fluorinationTMSCF₃, TBAF, THF, −78°C55–70

Table 2. Comparative Electronic Effects of Substituents

GroupHammett σₚLogP (Δ vs. H)Metabolic Stability (t₁/₂, h)
-CF₃+0.54+1.2>24
-CH₃−0.17+0.58–12
-OCH₃−0.27−0.34–6

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